4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKTLQGAWYADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 4 Methoxyphenyl Pyrimidin 2 Amine
Strategies for Constructing the Pyrimidine (B1678525) Ring System
The formation of the pyrimidine ring is a foundational step in the synthesis of the target compound. A prevalent and efficient method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine. researchgate.net This approach is a cornerstone of pyrimidine synthesis due to its versatility and the ready availability of starting materials.
One of the most common strategies for constructing the pyrimidine ring is through the reaction of 1,3-dielectrophiles with 1,3-dinucleophiles. nih.gov In the context of 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine, a key intermediate is often a substituted chalcone (B49325), specifically 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be synthesized from 4-methoxyacetophenone and dimethylformamide dimethyl acetal (DMF-DMA). This enaminone then undergoes a cyclocondensation reaction with guanidine hydrochloride in the presence of a base, such as sodium methoxide, to yield 6-(4-methoxyphenyl)pyrimidin-2-amine.
Another widely employed strategy is the multicomponent reaction approach, which allows for the assembly of the pyrimidine scaffold in a single step from simple precursors. mdpi.com For instance, ketones, aldehydes, and amidines can be combined in a one-pot synthesis to generate highly substituted pyrimidines. organic-chemistry.org While not a direct route to the title compound, these methods highlight the diverse strategies available for pyrimidine ring formation.
The general reaction for the formation of the 2-aminopyrimidine (B69317) ring from a chalcone derivative and guanidine is depicted below:
Table 1: Key Starting Materials for Pyrimidine Ring Synthesis
| Starting Material | Role |
| 4-methoxyacetophenone | Precursor to the chalcone |
| Dimethylformamide dimethyl acetal (DMF-DMA) | Forms the enaminone intermediate |
| Guanidine hydrochloride | Provides the N-C-N fragment of the pyrimidine ring |
| Sodium methoxide | Base catalyst for the cyclocondensation reaction |
Functionalization Approaches at the Pyrimidine Core
Once the 6-(4-methoxyphenyl)pyrimidin-2-amine core is established, further functionalization is necessary to introduce the chloro substituent at the 4-position. This is typically achieved through electrophilic halogenation.
Arylation Reactions, including Suzuki-Miyaura Coupling
While not directly employed in the primary synthesis of the title compound, arylation reactions like the Suzuki-Miyaura coupling are crucial for creating derivatives. This palladium-catalyzed cross-coupling reaction would involve the reaction of a halogenated pyrimidine with a boronic acid. For instance, if one were to start with a dihalopyrimidine, one of the halogen atoms could be selectively substituted with an aryl group via Suzuki-Miyaura coupling.
Amination Reactions, including Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution
Amination reactions are pivotal in the synthesis of various pyrimidine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds. This would be relevant if one were to introduce an amino group at a specific position on the pyrimidine ring.
Nucleophilic aromatic substitution (SNAr) is a more direct and commonly used method for introducing amino groups onto an activated pyrimidine ring. For example, reacting a chloropyrimidine with an amine can lead to the displacement of the chloride ion. In the synthesis of derivatives of the title compound, the chloro group at the 4-position can be substituted by various amines through an SNAr mechanism.
Introduction of Halogen Substituents
The introduction of the chlorine atom at the 4-position of the 6-(4-methoxyphenyl)pyrimidin-2-amine is a critical step. This is typically achieved through a chlorination reaction using a suitable chlorinating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction converts the hydroxyl group of the tautomeric form of the pyrimidinone (which exists in equilibrium with the aminopyrimidine) into a chloro group.
The general reaction is as follows:
6-(4-methoxyphenyl)pyrimidin-2-amine + POCl₃ → this compound
Reaction Mechanisms and Regioselectivity Considerations in Synthesis
The synthesis of polysubstituted pyrimidines often raises questions of regioselectivity, especially when using unsymmetrical starting materials. nih.gov In the cyclocondensation reaction between the enaminone and guanidine, the regioselectivity is generally well-defined due to the distinct electrophilic centers of the enaminone. The initial nucleophilic attack by one of the amino groups of guanidine occurs at the β-carbon of the enone system, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. semanticscholar.org
During the chlorination step, the regioselectivity is dictated by the position of the tautomeric hydroxyl group. In 2-amino-6-arylpyrimidines, the tautomeric equilibrium favors the formation of the pyrimidin-4-ol, thus directing the chlorination to the 4-position.
Scalable Synthetic Approaches and Process Optimization
For the large-scale synthesis of this compound, process optimization is crucial. This includes the selection of cost-effective and readily available starting materials, optimization of reaction conditions (temperature, reaction time, and catalyst loading), and simplification of work-up and purification procedures.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. This technique has been successfully applied to the synthesis of various pyrimidine derivatives and could be a viable option for optimizing the synthesis of the title compound.
The development of one-pot, multi-component reactions is another strategy for improving the efficiency and scalability of the synthesis. acs.org By combining several reaction steps into a single operation, these methods can reduce waste, save time, and lower production costs.
Table 2: Summary of Synthetic Steps and Reagents
| Step | Transformation | Key Reagents |
| 1 | Formation of enaminone | 4-methoxyacetophenone, DMF-DMA |
| 2 | Pyrimidine ring formation | Enaminone, Guanidine hydrochloride, Sodium methoxide |
| 3 | Chlorination | 6-(4-methoxyphenyl)pyrimidin-2-amine, POCl₃ |
Computational and Theoretical Studies on 4 Chloro 6 4 Methoxyphenyl Pyrimidin 2 Amine and Its Analogues
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like a pyrimidine (B1678525) derivative might interact with a biological target.
Molecular docking studies on various pyrimidine analogues have successfully predicted their binding affinities and modes of interaction with various protein targets. For instance, in studies involving imidazo[1,2-a]pyrimidine (B1208166) derivatives, docking experiments predicted significant binding affinities, with top-scoring compounds showing values of -9.1 kcal/mol against human angiotensin-converting enzyme 2 (ACE2) and -7.3 kcal/mol against the spike protein of SARS-CoV-2. nih.gov Similarly, docking studies of other pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2) have shown strong binding energies, with values for some analogues reaching -7.9 kcal/mol. nih.gov
Docking simulations of pyrimidine-based derivatives designed as Focal Adhesion Kinase (FAK) inhibitors also revealed good binding energies. rsc.org In another study, a pyrimidine derivative investigated as a potential drug against chronic myeloid leukemia demonstrated a binding affinity (ΔG) of -10.3 kcal mol⁻¹. researchgate.net These studies collectively indicate that the pyrimidine scaffold is capable of forming stable complexes with various biological targets, a crucial characteristic for potential therapeutic agents. The specific binding affinity is influenced by the nature and position of substituents on the pyrimidine ring.
Table 1: Predicted Binding Affinities of Pyrimidine Analogues Against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyrimidine derivatives | ACE2 | -9.1 |
| Imidazo[1,2-a]pyrimidine derivatives | SARS-CoV-2 Spike Protein | -7.3 |
| 4-(phenyl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 |
| Pyrimidine-based derivatives | Focal Adhesion Kinase (FAK) | Not specified, but described as "good" |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Chronic Myeloid Leukemia Target | -10.3 |
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that interact with the ligand. For pyrimidine analogues targeting CDK2, docking simulations revealed the formation of hydrogen bonds with key residues such as THR 165, GLU 12, LYS 33, and THR 14. nih.gov Additionally, alkyl-pi interactions were observed with VAL 63, LYS 129, VAL 18, and ILE 10. nih.gov
In the case of pyrimidine derivatives targeting FAK, crucial interactions, including hydrogen bonds and hydrophobic interactions, were identified with residues like Cys502, Ile428, Leu553, Leu567, and Leu501. rsc.org Studies on 4,6-dihydrazone pyrimidine derivatives showed that the pyrimidine group can insert between the base pairs of DNA, highlighting a different mode of interaction. mdpi.com These findings are vital for understanding the structure-activity relationships and for rationally designing derivatives with improved binding and selectivity.
Table 2: Key Interacting Residues for Pyrimidine Analogues with Protein Targets
| Compound Class | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| 4-(phenyl)pyrimidin-2-amine derivatives | CDK2 | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bond |
| 4-(phenyl)pyrimidin-2-amine derivatives | CDK2 | VAL 63, LYS 129, VAL 18, ILE 10 | Alkyl-pi Interaction |
| Pyrimidine-based derivatives | FAK | Cys502, Ile428, Leu553, Leu567, Leu501 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For compounds like 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine and its analogues, MD simulations provide a deeper understanding of their conformational flexibility and the stability of their interactions with biological targets. nih.gov
Simulations lasting for 100 nanoseconds have been employed to study pyrimidine-based inhibitors within the active site of the FAK receptor. rsc.org These simulations confirmed the stability of the ligand-protein complex predicted by docking studies. rsc.org Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM-PBSA, which can offer a more accurate estimation of binding affinity. For one potent FAK inhibitor, the calculated binding free energy was -158.362 kJ mol⁻¹, indicating a very stable complex. rsc.org MD simulations are also crucial for studying different conformational polymorphs of pyrimidine derivatives, helping to explain how molecular packing influences crystal structure. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govresearchgate.net These methods are used for geometry optimization to find the most stable molecular conformation and to analyze the electronic structure, which governs the molecule's reactivity. nih.gov
Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity; a large energy gap suggests high stability and low reactivity. nih.gov For aminopyrimidine derivatives, DFT calculations combined with concepts like the dual descriptor have been used to predict the reactivity of specific chemical bonds. mostwiedzy.pl Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov
In Silico Assessment of Compound Features for Rational Design
The rational design of new drug candidates relies heavily on in silico tools to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. researchgate.net For various pyrimidine analogues, in silico ADMET predictions have been performed using online servers and specialized software. nih.govnih.govrsc.org These studies assess properties like oral absorption, bioavailability, lipophilicity, and water solubility. mdpi.comijpsr.com
For instance, computational studies on imidazo[1,2-a]pyrimidine derivatives predicted them to have promising drug-like characteristics. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed for pyrimidine derivatives. nih.govmdpi.com These data-driven machine learning models correlate molecular descriptors with biological activity, such as antiproliferative effects, allowing for the prediction of the activity of newly designed compounds before their synthesis. nih.gov This approach minimizes the time and resources required for new drug discovery by prioritizing the synthesis of compounds with the most promising computational profiles. mdpi.com
In Vitro Biological Activity and Molecular Mechanisms of Action for 4 Chloro 6 4 Methoxyphenyl Pyrimidin 2 Amine and Its Derivatives
Kinase Inhibition Profiles
Derivatives of the 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine scaffold have been shown to inhibit a variety of protein kinases, which are crucial regulators of cellular signaling pathways. This inhibition spans both tyrosine kinases and serine/threonine kinases, as well as the molecular chaperone Hsp90, which is essential for the stability and function of many kinases.
Inhibition of Tyrosine Kinases (e.g., ABL1, EGFR, Mer, Axl)
The pyrimidine (B1678525) core is a well-established scaffold for the development of tyrosine kinase inhibitors. Derivatives based on related pyrimidine structures have demonstrated potent inhibition of several oncogenic tyrosine kinases. For instance, the pyrido[2,3-d]pyrimidine (B1209978) derivative PD180970 has been identified as a potent inhibitor of the p210Bcr-Abl tyrosine kinase, with an IC50 value of 5 nM for in vitro autophosphorylation. researchgate.net This compound effectively inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl in K562 chronic myelogenous leukemia cells with an IC50 of 170 nM. researchgate.net
Furthermore, various fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov A series of 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone derivatives were found to be dual inhibitors of EGFR and ErbB2, with IC50 values for EGFR ranging from 5.54 nM to 82 nM. nih.gov Similarly, certain 4-aminoquinazoline analogues have shown potent EGFR inhibition against cell lines like A549, HepG2, and MCF-7, with IC50 values as low as 0.05 nM. researchgate.net The 4-aminopyrazolopyrimidine scaffold has also been utilized to develop inhibitors against Bruton's tyrosine kinase (BTK) and Fibroblast growth factor receptors (FGFRs). nih.gov
| Derivative Class | Target Kinase | IC50 Value | Assay/Cell Line | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (PD180970) | p210Bcr-Abl (in vitro) | 5 nM | Autophosphorylation Assay | researchgate.net |
| Pyrido[2,3-d]pyrimidine (PD180970) | p210Bcr-Abl (in vivo) | 170 nM | K562 Cells | researchgate.net |
| 4-Anilinothieno[2,3-d]pyrimidine | EGFR | 5.54 nM | Enzymatic Assay | nih.gov |
| 4-Anilinothieno[2,3-d]pyrimidine | EGFR | 16 nM | Enzymatic Assay | nih.gov |
| 4-Aminoquinazoline | EGFR | 0.05 nM | A549, HepG2, MCF-7, PC-3 Cells | researchgate.net |
Inhibition of Serine/Threonine Kinases (e.g., GSK3, CDK2/CDK9, Aurora Kinase)
The aminopyrimidine scaffold is also prevalent in inhibitors of serine/threonine kinases, which are key regulators of the cell cycle and transcription. Significant research has focused on developing pyrimidine-based derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.
A class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as potent Aurora A kinase inhibitors. One compound from this series, bearing a 4-chloro-2-fluorophenyl group, exhibited an IC50 of 38.6 nM against Aurora A. nih.gov Other bisanilinopyrimidine derivatives have also shown potent Aurora A inhibition, with an IC50 value of 6.1 nM. nih.gov Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora A, with one compound showing an IC50 of 0.067 µM for Aurora-A and being 480-fold more potent compared to its inhibition of Aurora-B in cells. acs.org
In the realm of CDKs, aminopyrimidine cores have been optimized to create potent inhibitors of CDK2 and CDK9. nih.gov A 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine derivative was identified as a potent CDK2/CDK9 inhibitor with low nanomolar Ki values and cellular IC50 values around 300 nM. nih.gov Further optimization led to compounds with selectivity for CDK9, which plays a crucial role in transcription regulation. nih.gov
| Derivative Class | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| Bisanilinopyrimidine | Aurora A | 6.1 nM | nih.gov |
| 6-Methyl-pyrimidine-2,4-diamine | Aurora A | 38.6 nM | nih.gov |
| Imidazo[4,5-b]pyridine | Aurora A | 67 nM | acs.org |
| 4-(thiazol-5-yl)pyrimidin-2-amine | CDK2/CDK9 | ~300 nM (cellular) | nih.gov |
| 4-Thiazol-2-anilinopyrimidine | CDK9 | 14 nM | nih.gov |
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncogenic kinases. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Pyrimidine-based scaffolds have been successfully employed to design Hsp90 inhibitors.
For example, a series of pyrazole (B372694)/pyrimidine-based compounds were synthesized and evaluated for Hsp90 inhibition. nih.gov Two pyrimidine-containing compounds demonstrated notable inhibitory activity against Hsp90 with IC50 values of 2.44 µM and 7.30 µM. nih.gov Another study on 4-aryl-5-cyanopyrrolo[2,3-d]pyrimidine derivatives identified them as ATP-competitive Hsp90 inhibitors. researchgate.net Additionally, a pyrazolopyranopyrimidine derivative was identified as a potent Hsp90 inhibitor with an IC50 of 5.5 µM. researchgate.net These findings underscore the utility of the pyrimidine core in developing compounds that can disrupt chaperone function, leading to the degradation of multiple oncogenic proteins simultaneously. ekb.egnih.gov
| Derivative Class | Target | IC50 Value | Source |
|---|---|---|---|
| Pyrazole/Pyrimidine-based Scaffold | Hsp90 | 2.44 µM | nih.gov |
| Pyrazole/Pyrimidine-based Scaffold | Hsp90 | 7.30 µM | nih.gov |
| Pyrazolopyranopyrimidine | Hsp90 | 5.5 µM | researchgate.net |
Enzyme Inhibition Beyond Kinases (e.g., β-Glucuronidase)
The therapeutic potential of 2-aminopyrimidine (B69317) derivatives extends beyond kinase inhibition. A recent study investigated a series of these compounds as inhibitors of β-glucuronidase, an enzyme whose increased activity is linked to conditions like colon cancer and renal disease. semanticscholar.org The inhibition of this enzyme is a key area of research for reducing the toxicity of certain drugs and preventing the development of hormone-dependent cancers. nih.gov
In this study, twenty-seven 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine. semanticscholar.org Many of the synthesized compounds showed significant inhibitory activity against β-glucuronidase. Notably, one derivative displayed activity far superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM), exhibiting an IC50 value of 2.8 µM. semanticscholar.org In silico docking studies supported these findings, suggesting that the presence of specific hydrogen bond donor or acceptor functionalities is crucial for potent inhibitory activity. semanticscholar.org
| Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 2-Aminopyrimidine Derivative (Compound 24) | β-Glucuronidase | 2.8 µM | semanticscholar.org |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 µM | semanticscholar.org |
Antiproliferative Activity in Cancer Cell Lines (e.g., K562, MCF-7, HepG2)
Consistent with their activity as inhibitors of key cellular proliferation and survival machinery, derivatives of the pyrimidine scaffold exhibit potent antiproliferative effects across a range of human cancer cell lines.
Derivatives have shown significant cytotoxicity against the K562 chronic myelogenous leukemia cell line, which is driven by the Bcr-Abl fusion protein. researchgate.netmdpi.com The antiproliferative activity in this cell line is consistent with the inhibition of the Abl kinase. researchgate.net
In breast cancer cell lines, such as MCF-7, various pyrimidine derivatives have demonstrated potent growth inhibition. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed significant antiproliferative effects, with one compound having an IC50 of 0.013 µM against MCF-7 cells. nih.gov Pyrazole/pyrimidine hybrids also showed strong activity, with IC50 values against MCF-7 as low as 4.72 µM. nih.gov
Activity against the hepatocellular carcinoma cell line, HepG2, has also been documented. A 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid demonstrated an IC50 of 22 µg/mL after 24 hours of treatment. nih.gov Other pyrolo[2,3-d]pyrimidine derivatives have also shown significant cytotoxic activity against HepG2 cells, with IC50 values ranging from 2.18 µM to 13.49 µM. researchgate.net
| Derivative Class | Cell Line | IC50 Value | Source |
|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.013 µM | nih.gov |
| Pyrazole/Pyrimidine Hybrid | MCF-7 | 4.72 µM | nih.gov |
| Chromenopyrimidine Derivative | MCF-7 | 15.21 µM or less | researchgate.net |
| Pyrolo[2,3-d]pyrimidine | HepG2 | 2.18 - 13.49 µM | researchgate.net |
| Ciprofloxacin Chalcone Hybrid | HepG2 | 22 µg/mL (24h) | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) | K562 | 0.55 - 2.74 µM range | mdpi.com |
Modulation of Cellular Processes (e.g., Tubulin Polymerization, Apoptosis Induction, Cell Cycle Arrest)
The antiproliferative activity of these compounds is often a result of their ability to modulate fundamental cellular processes, leading to cell death. Key mechanisms include the disruption of the microtubule network, induction of programmed cell death (apoptosis), and halting of the cell division cycle.
Several heterocyclic compounds, including pyrimidine derivatives, have been identified as inhibitors of tubulin polymerization. researchgate.netresearchgate.net By interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle, these agents cause cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov This mitotic arrest prevents cell division and can subsequently trigger apoptosis. mdpi.com For example, novel pyrrole-based carboxamides that act as tubulin inhibitors were shown to halt cell cycle progression in the G2/M phase and induce apoptosis. mdpi.com Similarly, a novel pyrazole derivative was found to disrupt microtubule organization, inhibit tubulin polymerization, and induce both apoptosis and cell cycle arrest. nih.gov
The induction of apoptosis is a common downstream effect of targeting critical cellular components. Pyrimidine-based Hsp90 inhibitors have been shown to induce apoptosis, supported by the elevation of caspase-3 and -8 levels and alterations in the expression of Bcl-2 family proteins. nih.gov Likewise, benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest and induce apoptosis in MCF-7 breast cancer cells. mdpi.com These interconnected mechanisms—disrupting microtubule function, arresting the cell cycle, and activating apoptotic pathways—form the basis of the anticancer activity observed for many derivatives of the this compound scaffold.
Antimicrobial Activity
Derivatives of 2-aminopyrimidine are recognized for their broad-spectrum antimicrobial properties. ijpsjournal.comnih.gov Research has explored their efficacy against various pathogenic bacteria, fungi, and mycobacteria.
The 2-aminopyrimidine framework is a constituent of various compounds with demonstrated antibacterial potential. Studies on novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have shown significant anti-proliferative and anti-microbial activities. nih.gov The introduction of different aryl groups and alkyl chains allows for the modulation of antibacterial potency. nih.gov
In one study, a series of pyrimidine analogs were designed and synthesized, with compound 2a (a pyrimidin-4-yl-benzimidazole derivative) showing potent activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 6.5 µM, which was comparable to the standard drug gentamicin. tandfonline.com Further research into 4-(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-(substituted imino) pyrimidines, which are structurally related to the subject compound, also revealed mild to potent antibacterial activities against various strains. nih.govresearchgate.net Additionally, certain aryl 2-amino pyrimidine (2-AP) analogs have been identified as effective inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), a critical challenge in treating persistent bacterial infections. nih.gov
| Compound Class/Derivative | Bacterial Strain(s) | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrimidin-4-yl-benzimidazole (analog 2a) | Escherichia coli | MIC | 6.5 µM | tandfonline.com |
| Aryl 2-amino pyrimidine analogs | MRSA | IC50 (Biofilm Inhibition) | 72 µM (for lead compound) | nih.gov |
| 4-(Aryl)-6-(hydroxyphenyl)-2-(imino)pyrimidines | Various bacteria | Qualitative | Mild to potent activity | nih.govresearchgate.net |
| 2-amino-4-aryl-6-pyridopyrimidines | Various bacteria | Qualitative | High anti-microbial activity | nih.gov |
The antifungal potential of pyrimidine derivatives has also been an area of investigation. ijpsjournal.comnih.gov While some studies have reported modest or variable effects, specific structural modifications have yielded compounds with significant activity. For instance, in a study of pyrimidine analogs, while most compounds showed poor antifungal activity, one derivative demonstrated good efficacy against two tested fungal strains. tandfonline.com
More targeted research has identified potent antifungal agents within related chemical classes. A study on chlorinated N-phenylpyrazine-2-carboxamides, which are structurally analogous to pyrimidines, found that 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. nih.gov This suggests that specific substitutions on the heterocyclic core are crucial for potent antifungal activity.
| Compound Class/Derivative | Fungal Strain(s) | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | nih.gov |
| Nopol-derived 1,3,4-thiadiazole-thiourea compounds | P. piricola, C. arachidicola, A. solani | Inhibition Rate (at 50 µg/mL) | Up to 86.1% | mdpi.com |
Derivatives of pyrimidine have emerged as a promising class of compounds in the search for new anti-mycobacterial and antitubercular agents. antibiotics-chemotherapy.ru Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics. mdpi.com
Several studies have confirmed the potential of this scaffold. A series of 4-(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-(substituted imino) pyrimidines were synthesized and evaluated for their antituberculostic activity, with results indicating a range from mild to potent efficacy. nih.govresearchgate.net In another investigation, a series of novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamide derivatives were synthesized, and compounds with specific aryl moieties demonstrated potent activity against M. tuberculosis. researchgate.net Similarly, research on 5-(arylmethylene) hexahydropyrimidine-2,4,6-triones found that several compounds exerted a significant inhibitory effect on the growth of M. tuberculosis culture. antibiotics-chemotherapy.ru The mechanism for some pyrimidine derivatives is believed to involve the inhibition of essential enzymes in the mycobacterial folate metabolic pathway, such as dihyrofolate reductase (mt-DHFR). mdpi.com
| Compound Class/Derivative | Mycobacterial Strain(s) | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamides | M. tuberculosis | Qualitative | Potent activity | researchgate.net |
| 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | M. tuberculosis, M. avium | Qualitative | Modest activity | nih.gov |
| 5-(arylmethylene) hexahydropyrimidine-2,4,6-triones | M. tuberculosis H37RV | Qualitative | Significant growth retardation | antibiotics-chemotherapy.ru |
| 2-Pyrazolylpyrimidin-4(3H)-ones | M. tuberculosis | MIC | < 2 µM | nih.gov |
Other Biological Activities (e.g., Anti-inflammatory, Antiviral, Antitubercular)
Beyond direct antimicrobial effects, the 2-aminopyrimidine scaffold has been explored for a range of other therapeutic applications.
Anti-inflammatory Activity The anti-inflammatory properties of pyrimidine derivatives are well-documented. rsc.org The mechanism of action for many of these compounds involves the suppression of key inflammatory mediators. rsc.org For example, polysubstituted 2-aminopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophages. rsc.org The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, is a common pathway for pyrimidine-based anti-inflammatory agents. tandfonline.comrsc.org
Structure-activity relationship studies have highlighted that specific substitutions are critical for activity. Notably, the introduction of a 4-methoxyphenyl (B3050149) group, as is present in the parent compound, has been shown to enhance the anti-inflammatory activity in related pyrrolo[2,3-d]pyrimidine structures. rsc.org An in vitro study using an enzyme immunoassay found that a pyrimidine analog, 2a , was a potent inhibitor of COX-2 with an IC₅₀ value of 3.5 μM. tandfonline.com
| Compound Class/Derivative | Target/Assay | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrimidine analog 2a | COX-2 Enzyme | IC50 | 3.5 µM | tandfonline.com |
| Pyrano[2,3-d]pyrimidines | COX-2 Enzyme | IC50 | 0.04 µM | rsc.org |
Antiviral Activity The structural similarity of the pyrimidine ring to purine (B94841) nucleobases makes it a scaffold of interest for developing antiviral agents. mdpi.com Derivatives of pyrimidine have been investigated for activity against a variety of viruses. mdpi.com A study focused on pyrimidine conjugates designed to treat herpesvirus infections found that a 2-aminopyrimidine derivative, (S)-5a , exhibited activity against Herpes Simplex Virus-1 (HSV-1) with a half-maximal inhibitory concentration (IC₅₀) of 9.27 µM. mdpi.com Furthermore, research on the related pyrrolo[2,3-d]pyrimidine scaffold has demonstrated antiviral properties, with some derivatives showing significant activity against the Hepatitis C virus (HCV).
Antitubercular Activity The activity of this compound and its derivatives against Mycobacterium tuberculosis is a key area of its antimicrobial profile. This specific efficacy, which defines the compound's antitubercular potential, is detailed comprehensively under the Anti-mycobacterial Activity section (5.5.3). The findings in that section highlight that various 2-aminopyrimidine derivatives show potent inhibition of M. tuberculosis growth, with some compounds demonstrating MIC values in the low micromolar range. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 4 Chloro 6 4 Methoxyphenyl Pyrimidin 2 Amine Analogues
Impact of Substituents on Biological Potency and Selectivity
The substituents on the pyrimidine (B1678525) core play a pivotal role in determining the biological activity of the molecule. The pyrimidine scaffold is a versatile structure that allows for easy functionalization, making it advantageous for identifying potent biological agents. nih.gov The activities of pyrimidines can be associated with the diversity of linked substituents, especially at the C-2, C-4, and C-6 positions. researchgate.net
Halogen substituents are known to significantly modulate the biological activity of pyrimidine derivatives. The presence of halogens can enhance the antimicrobial and antibiofilm activities of these compounds. nih.govnih.gov For instance, studies have shown that halogenated pyrimidines can exhibit remarkable antimicrobial and biofilm-inhibitory effects. nih.gov
The introduction of a chloro group, as seen in the parent compound, is a common strategy in medicinal chemistry to enhance biological activity. Research on various pyrimidine derivatives has demonstrated that the presence of a chloro group can lead to moderate to good activity against various bacterial strains. nih.gov In some series of compounds, fluoro-substituted analogues have been found to be more active than their chloro- and bromo- counterparts. nih.gov The electron-withdrawing nature of halogens can influence the electronic properties of the pyrimidine ring, thereby affecting its interaction with biological targets. nih.gov
| Halogen Substituent | General Impact on Activity | Supporting Evidence |
|---|---|---|
| Chloro (Cl) | Often imparts moderate to good biological activity. | Derivatives with chloro groups have shown notable antimicrobial effects. nih.gov |
| Bromo (Br) | Contributes to biological activity, though sometimes less potent than chloro or fluoro analogues. | Halogenated pyrimidines, including bromo derivatives, are known for their antimicrobial properties. nih.gov |
| Fluoro (F) | Frequently leads to enhanced potency compared to other halogens. | 4-fluoro substituted compounds have been reported to be more active than 4-chloro and 4-bromo derivatives in certain studies. nih.gov |
The presence of aryl and heteroaryl groups, such as the 4-methoxyphenyl (B3050149) group in the title compound, is a key determinant of biological activity. These substituents can engage in various interactions with the target protein, including hydrophobic and hydrogen bonding interactions. mdpi.com The nature of the aryl or heteroaryl ring and its substituents can significantly impact the potency and selectivity of the compound.
Alkyl and alkoxy groups, such as the methoxy (B1213986) group on the phenyl ring of 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine, play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy group, being an electron-donating group, can influence the electron density of the aromatic ring and its ability to interact with biological targets.
Studies on related pyrimidine derivatives have shown that the length and nature of alkoxy chains are important for biological activity. mdpi.com For instance, a comparison of compounds with methoxy, butoxy, and octyloxy substituents revealed that longer alkoxy chains can lead to increased inhibitory activity against certain enzymes, suggesting that these groups may be involved in hydrophobic interactions within the active site of the target protein. mdpi.com The presence of a 2-amino group on the pyrimidine core is also reported to significantly enhance antibacterial properties. researchgate.net
| Substituent Type | General Impact on Activity | Example |
|---|---|---|
| Aryl/Heteroaryl | Crucial for binding to target proteins through various interactions. | Replacing a phenyl with a furyl group can increase antiproliferative activity. researchgate.net |
| Alkoxy (e.g., Methoxy) | Influences electronic properties and can engage in hydrophobic interactions. | Longer alkoxy chains can lead to higher inhibitory potency. mdpi.com |
| Amino | The NH2 group at the C-2 position is often important for enhancing antibacterial activity. nih.govresearchgate.net | 2-aminopyrimidine (B69317) derivatives are investigated for their potent biological activities. researchgate.net |
Positional Isomerism and its Implications for Activity
The position of substituents on the pyrimidine nucleus greatly influences the biological activities of its derivatives. nih.gov Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity. For instance, in 2,4-dichloropyrimidines substituted at the C-5 position with an electron-withdrawing group, nucleophilic substitution typically occurs at the C-4 position. researchgate.net However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position. researchgate.net
This regioselectivity in chemical reactions highlights the importance of positional isomerism in determining the final structure and, consequently, the biological activity of the compound. The spatial arrangement of functional groups affects how the molecule fits into the binding site of a biological target and the types of interactions it can form. Therefore, controlling the regioselectivity of synthetic reactions is a critical aspect of designing potent pyrimidine-based therapeutic agents. researchgate.net The presence of an amino group at the C-2 position of the pyrimidine nucleus has been reported to significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Rational Design and Optimization of Pyrimidinamine Scaffolds for Enhanced Activity
The rational design and optimization of pyrimidinamine scaffolds are essential for developing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves a combination of traditional medicinal chemistry approaches, computational modeling, and structure-based design techniques. The pyrimidine nucleus is considered a promising lead molecule for synthesizing compounds with various substitutions to treat a range of diseases. nih.gov
Strategies for optimization may include modifying existing substituents, introducing new functional groups, or altering the core scaffold itself. For example, a scaffold hopping strategy can be employed to replace a part of the molecule with a different chemical moiety while retaining the key interactions with the target. nih.gov The goal is to enhance the desired biological activity while minimizing off-target effects and improving drug-like properties.
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.gov This method involves screening small, low-molecular-weight compounds (fragments) for binding to a specific biological target. nih.gov Once a fragment hit is identified, it can be optimized and grown into a more potent lead compound. nih.gov
The principles of FBDD can be applied to the optimization of pyrimidinamine scaffolds. By identifying key fragments that contribute to the binding affinity of this compound, medicinal chemists can design new analogues with improved properties. This might involve growing the fragment by adding new chemical groups to explore additional binding pockets, linking two or more fragments that bind to adjacent sites, or merging features of different fragments into a single molecule. researchgate.net The low complexity of fragments provides a good starting point for generating lead compounds with favorable physicochemical properties. nih.gov
Scaffold Hopping Strategies
Scaffold hopping is a prominent strategy in medicinal chemistry focused on identifying isosteric or bioisosteric replacements for the core structure of a known active compound. This approach aims to discover novel chemical scaffolds with potentially improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetic profiles, or new intellectual property. For analogues of this compound, scaffold hopping has been employed to explore new chemical space while retaining the key pharmacophoric features essential for biological activity.
One common application of this strategy involves replacing the central pyrimidine ring or its fused heterocyclic partners with other ring systems that maintain a similar spatial arrangement of key interaction points. Research has demonstrated that even subtle changes to the core scaffold can significantly impact biological outcomes.
From 2-Aminoimidazole to 2-Aminopyrimidine
A notable example of scaffold hopping involves the replacement of a 2-aminoimidazole (2-AI) core with a 2-aminopyrimidine (2-AP) scaffold to develop potent anti-biofilm agents. nih.govrsc.org The rationale for this hop included removing a hydrogen bond donating group, increasing the size of the heterocyclic ring, and altering the placement of attached aromatic rings. nih.gov This strategy led to the generation of new aryl 2-AP analogs that demonstrated significant inhibitory activity against biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org The lead compound from this new series showed comparable, and in some cases improved, activity over the original 2-AI scaffold. nih.gov
| Compound | Core Scaffold | Key Substituents | Biofilm Inhibition (% at 20 µM) |
|---|---|---|---|
| 1 | 2-Aminoimidazole (2-AI) | Aryl groups | ~90% |
| 8g | 2-Aminopyrimidine (2-AP) | meta 3,5-dibromo phenyl | ~95% |
| 8e | 2-Aminopyrimidine (2-AP) | meta 3,5-dichloro phenyl | ~85% |
Isosteric Replacement of Fused Ring Systems
Another successful scaffold hopping approach involves the isosteric replacement of a ring fused to the pyrimidine core. In a study aimed at developing inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), researchers started with a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one lead compound. unica.it Recognizing that the thiophene (B33073) ring could be a potential toxicophore, a scaffold hopping strategy was implemented to replace it. unica.it This led to the synthesis of novel quinazolinone derivatives which not only retained the desired inhibitory activity but also showed improved pharmacological profiles. The new quinazolinone scaffold proved to be a highly effective replacement, yielding compounds with submicromolar activity. unica.it
| Compound | Scaffold | wt RT RNase H IC₅₀ (µM) |
|---|---|---|
| Hit Compound (1) | Thieno[2,3-d]pyrimidinone | 0.26 |
| Analog (2) | Quinazolinone | 0.45 |
Virtual Screening and Pharmacophore-Guided Hopping
Modern scaffold hopping is often guided by computational methods. A virtual screening procedure based on a minimal pharmacophore hypothesis was used to identify new tankyrase inhibitors. nih.gov This approach led to the discovery of a methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold as a nicotinamide (B372718) mimetic. nih.gov To improve potency and selectivity, a subsequent scaffold hop was performed, leading to the identification of the 2-(phenyl)-3H-benzo nih.govrsc.orgthieno[3,2-d]pyrimidin-4-one chemotype. This new scaffold resulted in compounds with nanomolar potency against tankyrase-1 and tankyrase-2, a significant improvement over the initial micromolar hits. nih.gov This demonstrates how tandem structure-based and scaffold hopping approaches can successfully guide lead optimization. nih.gov
| Compound | Scaffold | TNKS-1 IC₅₀ (nM) | TNKS-2 IC₅₀ (nM) |
|---|---|---|---|
| Initial Hit (6) | Benzothieno[2,3-c]quinolinone | 1400 | 1100 |
| Hopped Scaffold (23) | Benzo nih.govrsc.orgthieno[3,2-d]pyrimidinone | 21 | 29 |
These examples underscore the power of scaffold hopping to generate novel pyrimidine analogues. By systematically replacing the core structure, researchers can effectively navigate chemical space to discover new drug candidates with superior efficacy and drug-like properties.
Future Research Directions and Therapeutic Potential of 4 Chloro 6 4 Methoxyphenyl Pyrimidin 2 Amine Research
Exploration of Novel Biological Targets and Pathways
The 2-aminopyrimidine (B69317) core is recognized as a "privileged scaffold" in drug discovery, capable of interacting with numerous biological targets, particularly protein kinases. uniroma1.it This is due to its ability to act as a bioisostere for the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of many kinases. uniroma1.it Kinase deregulation is a well-established mechanism in cancer, making inhibitors of these enzymes a major class of antitumoral drugs. uniroma1.it
Future research should prioritize screening 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine against a broad panel of human kinases implicated in diseases such as cancer, neurodegeneration, and inflammatory disorders. acs.org The presence of the 4-methoxyphenyl (B3050149) group and the reactive 4-chloro position provides opportunities for specific interactions and further modifications to target these enzymes. researchgate.net
Beyond kinases, the aminopyrimidine structure is found in drugs targeting other enzyme classes and receptors. A comprehensive approach would involve screening the compound against a diverse array of targets to uncover novel mechanisms of action.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale Based on Aminopyrimidine Scaffold | Potential Therapeutic Area |
| Protein Kinases | The 2-aminopyrimidine core mimics the purine of ATP, a common feature of many kinase inhibitors. uniroma1.itresearchgate.net | Oncology, Inflammation, Neurodegenerative Diseases |
| Dihydrofolate Reductase (DHFR) | Some aminopyrimidine derivatives are known to act as antifolate drugs. nih.gov | Infectious Diseases, Oncology |
| Topoisomerases | Phenyl-substituted heterocyclic compounds have shown activity as topoisomerase inhibitors. | Oncology |
| G-Protein Coupled Receptors (GPCRs) | Novel 4-amino-2-phenylpyrimidine derivatives have been identified as GPR119 agonists. nih.gov | Metabolic Disorders (e.g., Diabetes) |
| Enzymes in Pathogen-Specific Pathways | The scaffold can be adapted to target enzymes crucial for microbial survival, such as β-glucuronidase or those in the Plasmodium falciparum life cycle. mdpi.comnih.gov | Infectious Diseases |
Advanced Computational Approaches in Drug Design
Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound. These in silico methods can predict how the compound interacts with potential targets, guide the design of more effective analogues, and prioritize compounds for synthesis and testing, thereby saving significant time and resources.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active site of various potential targets, such as different protein kinases. rsc.org By visualizing these interactions, researchers can understand the key structural features responsible for binding and identify opportunities for optimization. For instance, docking studies could reveal how the 4-methoxyphenyl group fits into a hydrophobic pocket or how the 2-amino group forms crucial hydrogen bonds. mdpi.com
Virtual Screening: Large libraries of compounds can be computationally screened against the three-dimensional structure of a biological target. This approach could be used to identify other compounds with a similar scaffold to this compound that may have even higher predicted binding affinities for a specific target like Aurora kinase or Polo-like kinase, which are known to be inhibited by pyrimidine (B1678525) derivatives. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By synthesizing and testing a small library of analogues of this compound, a QSAR model could be developed. This model would then be used to predict the activity of new, unsynthesized analogues, helping to guide the design of more potent molecules.
Development of Highly Selective and Potent Analogues
Building on the insights from biological screening and computational studies, a focused medicinal chemistry program can be initiated to develop analogues of this compound with improved properties. The goal is to enhance potency against the desired target while minimizing off-target effects, leading to a safer and more effective therapeutic agent. Structure-activity relationship (SAR) studies are crucial in this phase to understand how modifications to different parts of the molecule affect its biological activity. rsc.org
Key modification sites on the this compound scaffold include:
The 4-Chloro Position: The chlorine atom is a reactive site suitable for nucleophilic aromatic substitution. researchgate.net It can be replaced with various amines, alcohols, or thiols to explore interactions with the target protein and modulate properties like solubility and metabolic stability.
The 2-Amino Group: This group is often a key hydrogen bond donor in interactions with protein targets. It can be alkylated or acylated to probe for additional binding interactions or to alter the compound's physicochemical properties.
The 6-(4-methoxyphenyl) Group: The phenyl ring and its methoxy (B1213986) substituent can be modified to improve binding affinity and selectivity. Different substitution patterns on the phenyl ring can be explored to optimize hydrophobic and electronic interactions within the target's binding site. nih.gov
Table 2: Strategies for Analogue Development and Desired Outcomes
| Modification Site | Potential Modifications | Desired Outcome |
| 4-Position (Cl) | Replacement with various substituted anilines, alkyl amines, ethers, or thioethers. rsc.org | Enhance potency, improve selectivity, modulate pharmacokinetic properties. |
| 2-Position (NH2) | Alkylation (e.g., methylation), acylation, or replacement with other functional groups. | Probe for new binding interactions, improve cell permeability. |
| 6-Position (Aryl) | Alteration of substituents on the phenyl ring (e.g., halogens, alkyls, trifluoromethyl). nih.gov | Optimize hydrophobic/hydrophilic balance, improve binding affinity, block metabolic pathways. |
| Pyrimidine Core | Introduction of substituents on the pyrimidine ring itself. | Fine-tune electronic properties and geometry of the scaffold. |
Through a synergistic approach combining biological screening, computational modeling, and synthetic chemistry, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine, and how is purity ensured?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chloromethyl intermediates (e.g., 5-(chloromethyl)-N-substituted pyrimidines) are reacted with amines under reflux in chloroform or ethanol. Post-synthesis purification involves column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol or ethanol to isolate high-purity crystals . Purity is validated using melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.1–2.7 ppm), and amine protons (broad signals at δ 8.0–8.5 ppm). ¹³C NMR confirms the pyrimidine backbone and substituents (e.g., methoxy carbons at δ 55–60 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes), and hydrogen bonding (e.g., N–H⋯N interactions). Data refinement uses SHELXL, with R factors < 0.05 for high-resolution structures .
Q. What safety protocols are essential during handling and disposal?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may release toxic gases (e.g., HCl) under heat .
- Disposal : Segregate waste, neutralize acidic byproducts, and transfer to certified hazardous waste facilities. Follow OSHA and EPA guidelines for chlorinated organic compounds .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities in pyrimidine derivatives?
SCXRD reveals intramolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize specific conformations. For example, the methoxyphenyl group in this compound adopts a near-planar orientation (dihedral angle ~12°) relative to the pyrimidine ring due to steric and electronic effects. Weak C–H⋯π interactions further stabilize crystal packing . Discrepancies in dihedral angles across studies (e.g., ±5°) may arise from polymorphism or solvent effects, requiring comparative refinement using SHELX .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing methoxy with trifluoromethyl) and test antimicrobial/antifungal activity. For example, N-(4-chlorophenyl) analogs show enhanced activity due to increased lipophilicity .
- Data Normalization : Control variables like solvent polarity (DMSO vs. ethanol) and assay conditions (pH, temperature) to isolate structural effects .
Q. How can computational modeling guide the design of pyrimidine-based therapeutics?
- 3D-QSAR : Use comparative molecular field analysis (CoMFA) to correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity.
- Docking Studies : Simulate binding to targets (e.g., HSP90 or DCD proteins) to predict affinity. For instance, the chloro group enhances hydrophobic interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
